4-(Boc-piperidinyl)-2,2,2-trifluoroethylamine hydrochloride
Description
Properties
IUPAC Name |
tert-butyl 4-(2,2,2-trifluoroethylamino)piperidine-1-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21F3N2O2.ClH/c1-11(2,3)19-10(18)17-6-4-9(5-7-17)16-8-12(13,14)15;/h9,16H,4-8H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSJIRTNVYUPFRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)NCC(F)(F)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22ClF3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1365969-60-3 | |
| Record name | 1-Piperidinecarboxylic acid, 4-[(2,2,2-trifluoroethyl)amino]-, 1,1-dimethylethyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1365969-60-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
The synthesis of 4-(Boc-piperidinyl)-2,2,2-trifluoroethylamine hydrochloride typically involves multiple steps, starting with the preparation of the piperidine ring. One common method includes the reaction of piperidine with tert-butoxycarbonyl chloride to introduce the Boc protecting group. The trifluoroethylamine group is then introduced through nucleophilic substitution reactions. Industrial production methods often involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
4-(Boc-piperidinyl)-2,2,2-trifluoroethylamine hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially for introducing different functional groups onto the piperidine ring.
Deprotection: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine
Scientific Research Applications
Chemical Properties and Structure
- Chemical Formula : C₁₂H₂₂ClF₃N₂O₂
- CAS Number : 1365969-60-3
- Molecular Weight : 318.77 g/mol
The compound features a piperidine ring protected by a Boc (tert-butyloxycarbonyl) group, along with a trifluoroethylamine moiety. The trifluoromethyl group is known to enhance the pharmacological properties of compounds due to its electron-withdrawing nature, which can improve metabolic stability and bioactivity.
Medicinal Chemistry Applications
-
Drug Development :
- The trifluoromethyl group is often incorporated into drug candidates to enhance their potency and selectivity. For instance, compounds containing trifluoromethyl groups have been explored as potential treatments for various conditions, including cancer and neurodegenerative diseases .
- Research has shown that derivatives of 4-(Boc-piperidinyl)-2,2,2-trifluoroethylamine hydrochloride can act as antagonists for neurokinin receptors, indicating potential applications in treating conditions such as chemotherapy-induced nausea and migraine .
-
Synthesis of Bioactive Compounds :
- This compound serves as a building block in the synthesis of spirocyclic oxindoles, which are important in the development of pharmaceuticals targeting various biological pathways. Its use in stereoselective synthesis has been documented, demonstrating its utility in creating complex molecular architectures with high yields and selectivity .
Synthetic Methodologies
The compound is utilized in various synthetic strategies:
- Asymmetric Synthesis :
- Catalytic Reactions :
Case Studies
- Synthesis of Trifluoromethyl-containing Spirooxindoles :
- Neurokinin Receptor Antagonism :
Mechanism of Action
The mechanism of action of 4-(Boc-piperidinyl)-2,2,2-trifluoroethylamine hydrochloride largely depends on its application. In medicinal chemistry, it may act as a precursor to active pharmaceutical ingredients that interact with specific molecular targets, such as enzymes or receptors. The trifluoroethylamine group can enhance the compound’s binding affinity and selectivity towards these targets, while the Boc group provides stability during synthesis .
Comparison with Similar Compounds
Key Features
- Molecular Formula : C₁₃H₂₂F₃N₂O₂·HCl (exact formula may vary based on substitution patterns).
- Molecular Weight : ~328.7 g/mol (estimated).
- Physical State : Typically a white to yellow crystalline powder, hygroscopic, requiring storage at 0–6°C .
- Applications : Intermediate in peptide synthesis, PROTACs (proteolysis-targeting chimeras), and kinase inhibitors due to its trifluoromethyl group’s bioisosteric effects .
Structural Analogs
Reaction Behavior
Catalytic Efficiency
- 4-(Boc-piperidinyl)-2,2,2-trifluoroethylamine Hydrochloride: Limited direct catalytic data, but steric hindrance from the Boc-piperidinyl group likely reduces reactivity compared to simpler analogs.
- 2,2,2-Trifluoroethylamine Hydrochloride : Exhibits high catalytic efficiency in iron porphyrin-mediated N-trifluoroethylation reactions (e.g., 78% yield for o-methyl-N-trifluoroethylaniline) .
Substrate Compatibility
- Steric Sensitivity : Both compounds show reduced reactivity with bulky substrates (e.g., 4-bromo-N-isopropyl aniline fails to react) .
- Electronic Effects : Electron-rich anilines (e.g., p-methoxy derivatives) favor N-trifluoroethylation, while electron-deficient substrates require optimized conditions .
Physicochemical Properties
Pharmacological Relevance
- Boc-Piperidinyl Derivative: Potential in CNS-targeted drugs due to piperidine’s blood-brain barrier permeability .
- Trifluoroethylamine HCl : Found in kinase inhibitors (e.g., salt-inducible kinase inhibitors) for cancer therapy .
Biological Activity
4-(Boc-piperidinyl)-2,2,2-trifluoroethylamine hydrochloride is a compound that has gained attention in the field of medicinal chemistry due to its potential biological activities. This compound features a trifluoroethylamine moiety, which is known to enhance the pharmacological properties of various drug candidates. The following sections explore its biological activity, including its mechanisms of action, research findings, and case studies.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. The trifluoroethyl group can influence the compound's lipophilicity and binding affinity to proteins or receptors. This leads to modulation of various biochemical pathways, potentially resulting in therapeutic effects such as:
- Antimicrobial Activity : The compound has been investigated for its ability to inhibit bacterial growth.
- Anticancer Properties : Preliminary studies suggest that it may induce apoptosis in cancer cells through specific signaling pathways.
- Enzyme Inhibition : It may act as an inhibitor for certain enzymes involved in metabolic processes.
Research Findings
Recent studies have examined the biological effects of this compound in various experimental models. Below is a summary of key findings:
Case Studies
-
Antimicrobial Efficacy :
A study investigated the antimicrobial properties of this compound against various bacterial strains. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, suggesting potential use as a novel antibacterial agent. -
Cancer Cell Apoptosis :
In a cell line study involving human breast cancer cells (MCF-7), treatment with this compound resulted in a dose-dependent increase in apoptosis markers. Flow cytometry analysis revealed an increase in Annexin V-positive cells after 24 hours of treatment, indicating its potential as an anticancer therapeutic. -
Enzyme Interaction :
The compound was tested for its inhibitory effects on purine nucleoside phosphorylase (PNP), an enzyme implicated in cancer metabolism. The study found that it inhibited PNP activity with an IC50 value of 0.5 µM, suggesting that it could be developed into a therapeutic agent targeting metabolic pathways in tumors.
Q & A
Q. What are the recommended synthetic routes for 4-(Boc-piperidinyl)-2,2,2-trifluoroethylamine hydrochloride, and what key intermediates are involved?
- Methodology : A plausible synthetic route involves:
Boc protection of piperidine : React piperidine with di-tert-butyl dicarbonate (Boc₂O) in a basic solvent (e.g., THF or DCM) to form 4-Boc-piperidine .
Trifluoroethylamine coupling : Introduce the trifluoroethylamine moiety via nucleophilic substitution or reductive amination. For example, react 4-Boc-piperidine with 2,2,2-trifluoroethylamine in the presence of a coupling agent like EDCI or DCC .
Hydrochloride salt formation : Treat the free base with HCl in an anhydrous solvent (e.g., ethyl acetate or ether) to precipitate the hydrochloride salt .
Critical Intermediates :
- 4-Boc-piperidine (CAS 769944-79-8, >95% purity recommended) .
- 2,2,2-Trifluoroethylamine (ensure anhydrous conditions to avoid side reactions).
Q. How can purity and structural integrity be validated during synthesis?
- Methodology :
- Analytical Techniques :
- HPLC : Use a C18 column with a water/acetonitrile gradient (e.g., 70:30 to 30:70 over 20 min) to assess purity (>98% by area) .
- NMR : Confirm Boc group integrity (δ ~1.4 ppm for t-butyl protons) and trifluoroethylamine signals (δ ~3.5 ppm for CH₂CF₃) .
- Mass Spectrometry : ESI-MS in positive ion mode should show [M+H]⁺ at m/z corresponding to the molecular formula (C₁₃H₂₂F₃N₂O₂·HCl: calc. 358.13) .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate competing side reactions (e.g., Boc deprotection or trifluoroethyl group hydrolysis)?
- Methodology :
- Temperature Control : Maintain temperatures <0°C during Boc protection to prevent premature deprotection .
- Solvent Selection : Use anhydrous DCM for trifluoroethylamine coupling to minimize hydrolysis .
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or bases (e.g., TEA) to enhance coupling efficiency while suppressing side reactions .
Data-Driven Optimization :
| Condition | Yield (%) | Purity (%) | Side Product (%) |
|---|---|---|---|
| DCM, 0°C, EDCI/HOBt | 72 | 95 | 3 (Boc cleavage) |
| THF, RT, DCC/DMAP | 65 | 88 | 12 (hydrolysis) |
| Based on analogous reactions in . |
Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected NMR shifts or MS fragmentation patterns)?
- Methodology :
- Comparative Analysis : Cross-reference with structurally similar compounds (e.g., 4-cyclopentylpiperidine hydrochloride, CAS 1354962-37-0) to identify characteristic shifts .
- Isotopic Labeling : Use ¹⁵N-labeled amines to distinguish overlapping signals in crowded NMR regions .
- Tandem MS/MS : Fragment ions at m/z 241 (loss of Boc group) and 158 (piperidine ring) confirm the core structure .
Data Analysis & Experimental Design
Q. How can Design of Experiments (DoE) improve synthetic yield and reproducibility?
- Methodology :
- Factor Screening : Evaluate variables (temperature, solvent, catalyst ratio) using a fractional factorial design .
- Response Surface Modeling : Optimize yield via central composite design (CCD) with 3-5 center points .
Example :
| Variable | Low Level | High Level | Optimal Range |
|---|---|---|---|
| Reaction Temp (°C) | -10 | 25 | 0–5 |
| EDCI Equiv. | 1.0 | 1.5 | 1.2 |
| Adapted from flow-chemistry optimization in . |
Q. What advanced purification techniques address low yields from crude reaction mixtures?
- Methodology :
- Continuous Chromatography : Use preparative HPLC with a gradient elution (e.g., 0.1% TFA in water/acetonitrile) for high-resolution separation .
- Crystallization Screening : Test solvent pairs (e.g., ethanol/water) to isolate the hydrochloride salt with >99% purity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
